N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 2-ethoxyaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 2-ethoxyaniline in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Add 3-phenylpropylamine to the reaction mixture and stir for 12 hours at room temperature.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides and carboxylic acids.
Reduction: Reduction of the compound can yield amines and alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Formation of oxamides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(3-methylpropyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(3-phenylbutyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy and phenylpropyl groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-13-7-6-12-16(17)21-19(23)18(22)20-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRWLUNUWITEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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